1-(9H-carbazol-9-yl)-3-[(2-methylpropyl)amino]propan-2-ol
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Overview
Description
1-(9H-carbazol-9-yl)-3-[(2-methylpropyl)amino]propan-2-ol is a complex organic compound that features a carbazole moiety linked to a propanol chain with an isobutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-[(2-methylpropyl)amino]propan-2-ol typically involves the following steps:
Formation of the Carbazole Intermediate: The initial step involves the synthesis of the carbazole intermediate, which can be achieved through various methods such as the Buchwald-Hartwig amination or the Ullmann reaction.
Alkylation: The carbazole intermediate is then alkylated using an appropriate alkyl halide to introduce the propanol chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-[(2-methylpropyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-[(2-methylpropyl)amino]propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Medicine: It could be explored for its therapeutic properties and used in drug discovery and development.
Industry: The compound can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(2-methylpropyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various biological receptors, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(9H-carbazol-9-yl)ethanol: This compound features a carbazole moiety linked to an ethanol chain and shares some structural similarities with 1-(9H-carbazol-9-yl)-3-[(2-methylpropyl)amino]propan-2-ol.
9-(2-{2-[2-(9H-carbazol-9-yl)ethoxy]ethoxy}ethyl)-9H-carbazole: This compound has a more complex structure with multiple ethoxy groups and a carbazole moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-carbazol-9-yl-3-(2-methylpropylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-14(2)11-20-12-15(22)13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-10,14-15,20,22H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAAXYBMDGLKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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